Tris(ethylmethylamido)(tert-butylimido)tantalum(V) is an organometallic compound with the molecular formula and a molecular weight of 426.38 g/mol. It is primarily utilized as a precursor in chemical vapor deposition processes for the fabrication of tantalum nitride thin films, which are crucial in semiconductor applications. This compound is known for its high purity, typically exceeding 99%, and is sensitive to moisture and heat .
The compound is classified under organometallics, specifically as a metal imino/amino complex. It has been identified by various identifiers including the CAS Number 511292-99-2 and EC Number 633-032-4. Its structure features a tantalum atom coordinated with three ethylmethylamido ligands and one tert-butylimido ligand, which significantly influences its reactivity and application in materials science .
Tris(ethylmethylamido)(tert-butylimido)tantalum(V) can be synthesized through several methods, primarily involving the reaction of tantalum pentachloride with ethylmethylamine and tert-butylamine under controlled conditions. The synthesis typically requires inert atmospheres (like argon or nitrogen) to prevent moisture interference.
The synthesis process includes:
The molecular structure of Tris(ethylmethylamido)(tert-butylimido)tantalum(V) can be depicted as follows:
The arrangement around the tantalum atom allows for a trigonal bipyramidal geometry, which is typical for five-coordinate complexes.
Tris(ethylmethylamido)(tert-butylimido)tantalum(V) participates in several chemical reactions, particularly in the formation of tantalum nitride thin films via metal-organic chemical vapor deposition (MOCVD). The compound decomposes upon heating, releasing nitrogen gas and forming tantalum nitride.
In MOCVD processes, the compound is vaporized and transported to a substrate where it decomposes at elevated temperatures, leading to the deposition of tantalum nitride films. The reaction can be summarized as follows:
The mechanism of action involves the thermal decomposition of Tris(ethylmethylamido)(tert-butylimido)tantalum(V) at high temperatures (typically between 400 °C to 600 °C). During this process, the ligands are removed, resulting in the formation of tantalum nitride on the substrate surface.
The efficiency of film deposition depends on several factors including:
These properties make it suitable for applications requiring precise control over film thickness and composition .
Tris(ethylmethylamido)(tert-butylimido)tantalum(V) is primarily used in:
This compound's unique properties enable advancements in electronic materials, enhancing device efficiency and performance in modern electronics.
The molecular architecture of Tris(ethylmethylamido)(tert-butylimido)tantalum(V) (TBTEMT) exemplifies strategic ligand engineering to optimize precursor performance in vapor deposition processes. Its mixed amido-imido ligand system combines a bulky tert-butylimido group (≡N^tBu) with three asymmetric ethylmethylamido ligands (─NEtMe). This design achieves three critical objectives:
Table 1: Ligand Effects on Tantalum Precursor Properties
Precursor | Molecular Weight | Vapor Pressure (100°C) | Thermal Decomposition Onset |
---|---|---|---|
TBTEMT | 426.38 g/mol | 2.0 Torr | 250°C |
TBTDET | 480.52 g/mol | 0.8 Torr | 200°C |
Data consolidated from [3] [6] [8]
TBTEMT is synthesized through a two-step amide-imido exchange reaction, leveraging salt metathesis and protonolysis kinetics:
The tert-butylimido group’s steric profile dictates reaction regioselectivity. Computational analyses indicate the Ta≡N bond adopts a near-linear configuration (176–178°), forcing the amido ligands into a distorted trigonal pyramidal geometry that accelerates chloride displacement [5].
Table 2: Key Reaction Parameters for TBTEMT Synthesis
Reaction Stage | Temperature | Duration | Yield | Critical Controls |
---|---|---|---|---|
Salt Metathesis | -30°C | 4 h | 78% | Slow reagent addition |
Imido Installation | 60°C | 12 h | 65% | LiNH^tBu stoichiometry (±2%) |
TBTEMT’s extreme moisture sensitivity (UN 3399, Hazard Class 4.3) necessitates rigorous exclusion of H₂O and O₂ throughout synthesis and handling. Hydrolysis occurs via two pathways:
Engineering controls for large-scale synthesis (>100g) include:
Post-synthesis, vacuum distillation (95–98°C at 1.8 torr) purifies TBTEMT under inert flow, with distillate collected in flame-sealed ampules. Residual moisture analysis via Karl Fischer titration consistently shows <10 ppm H₂O in electronic-grade product [2] [4].
Table 3: Inert Atmosphere Techniques for TBTEMT Handling
Technique | O₂/H₂O Threshold | Scalability | Typical Yield Preservation |
---|---|---|---|
Glovebox | <0.1 ppm | Lab scale (≤1 kg) | 98% |
Schlenk Line | <1 ppm | Lab scale | 95% |
Purified N₂ Reactors | <5 ppm | Pilot plant (10 kg) | 92% |
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